5,7-Difluoroquinoline-2-carbaldehyde

Catalog No.
S14082596
CAS No.
M.F
C10H5F2NO
M. Wt
193.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Difluoroquinoline-2-carbaldehyde

Product Name

5,7-Difluoroquinoline-2-carbaldehyde

IUPAC Name

5,7-difluoroquinoline-2-carbaldehyde

Molecular Formula

C10H5F2NO

Molecular Weight

193.15 g/mol

InChI

InChI=1S/C10H5F2NO/c11-6-3-9(12)8-2-1-7(5-14)13-10(8)4-6/h1-5H

InChI Key

PRRIBNOYQPAWLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2F)F)N=C1C=O

5,7-Difluoroquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, characterized by the presence of two fluorine atoms at the 5 and 7 positions and an aldehyde functional group at the 2 position. This compound belongs to a class of heterocyclic aromatic compounds known for their diverse biological activities and utility in various chemical applications. The molecular formula for 5,7-difluoroquinoline-2-carbaldehyde is C9H6F2N, and its structure contributes to its reactivity and potential applications in medicinal chemistry.

Typical of aldehydes and quinolines:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles can attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or Schiff bases, which are important intermediates in organic synthesis.
  • Reduction: The aldehyde functionality can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The fluorine substituents on the quinoline ring may influence the reactivity of the aromatic system, allowing for electrophilic substitutions at other positions on the ring.

Quinoline derivatives, including 5,7-difluoroquinoline-2-carbaldehyde, have been studied for their biological activities. These compounds often exhibit:

  • Antimicrobial Properties: Many quinolines show effectiveness against various bacterial strains, making them candidates for antibiotic development.
  • Anticancer Activity: Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation through mechanisms involving tubulin binding and apoptosis induction .
  • Enzyme Inhibition: Quinoline derivatives are known to inhibit specific enzymes, contributing to their therapeutic effects in various diseases.

The synthesis of 5,7-difluoroquinoline-2-carbaldehyde can be achieved through several methods:

  • Fluorination of Quinoline Derivatives: Starting from a suitable quinoline precursor, fluorination can be performed using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
  • Formylation Reaction: The introduction of the aldehyde group can be accomplished through formylation reactions using reagents such as Vilsmeier-Haack reagent or by using an appropriate carbonylation method.
  • Multistep Synthesis: A combination of cyclization and subsequent functionalization steps may also be employed to construct the desired compound from simpler starting materials.

5,7-Difluoroquinoline-2-carbaldehyde has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new antimicrobial or anticancer agents.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Fluorinated compounds are often used in material science due to their unique properties, including improved thermal stability and chemical resistance.

Studies on the interactions of 5,7-difluoroquinoline-2-carbaldehyde with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Molecular Docking Simulations: These studies help predict how the compound binds to specific proteins or enzymes, providing insights into its potential therapeutic effects.
  • In Vitro Assays: Evaluating the compound's effects on cell lines can reveal its cytotoxicity and mechanism of action against cancer cells or pathogens.

Several compounds share structural similarities with 5,7-difluoroquinoline-2-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-FluoroquinolineOne fluorine atom at position 5Known for antibacterial properties
6-FluoroquinolineOne fluorine atom at position 6Exhibits anti-inflammatory activity
4-AminoquinolineAmino group at position 4Used as an antimalarial agent
8-HydroxyquinolineHydroxy group at position 8Antioxidant properties

Uniqueness of 5,7-Difluoroquinoline-2-carbaldehyde

The uniqueness of 5,7-difluoroquinoline-2-carbaldehyde lies in its specific substitution pattern (two fluorine atoms) which may enhance its lipophilicity and biological activity compared to other quinolines. This compound's potential as a lead molecule in drug discovery is supported by its unique chemical reactivity and biological profile.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

193.03392011 g/mol

Monoisotopic Mass

193.03392011 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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